molecular formula C22H18FN3O3S B2686959 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941904-80-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2686959
CAS No.: 941904-80-9
M. Wt: 423.46
InChI Key: ABLUMDCNKIVJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-pyridine hybrid with a 6-ethoxybenzo[d]thiazol-2-yl group and a 3-fluorobenzyl substituent. The ethoxy group at the 6-position of the benzothiazole core and the fluorobenzyl moiety likely influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-2-29-17-7-8-18-19(11-17)30-22(24-18)25-21(28)15-6-9-20(27)26(13-15)12-14-4-3-5-16(23)10-14/h3-11,13H,2,12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLUMDCNKIVJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H25FN4O3S
  • Molecular Weight : 448.53 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.

Key Findings:

  • Caspase Activation : Studies have shown that derivatives can activate procaspase-3 to caspase-3, leading to apoptosis in cancer cell lines such as U937 (a myeloid leukemia cell line) and MCF-7 (a breast cancer cell line) .
  • Selectivity : The compound exhibited significant selectivity against cancer cells compared to normal cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives have been documented to possess antibacterial and antifungal activities.

Research Evidence:

  • Antibacterial Screening : Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
  • Fungal Activity : Studies indicate that certain benzothiazole derivatives exhibit antifungal properties against pathogens like Candida albicans .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. The presence of specific functional groups significantly influences the anticancer and antimicrobial efficacy.

Functional GroupEffect on Activity
BenzothiazoleEnhances anticancer selectivity
Fluorine SubstituentIncreases lipophilicity and potency
CarboxamideContributes to antimicrobial properties

Case Study 1: Anticancer Efficacy

In a study evaluating various benzothiazole derivatives, this compound was tested for its ability to induce apoptosis in U937 cells. The results demonstrated a significant increase in caspase activity compared to controls.

CompoundCaspase Activation (%)
PAC-1100
Tested Compound92.1

This indicates that the compound effectively activates the apoptotic pathway, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

A series of benzothiazole derivatives were screened for antimicrobial activity using agar diffusion methods. The tested compound showed promising results against both gram-positive and gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
E. coli18
S. aureus20

These results support the compound's potential use in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the benzothiazole and pyridine moieties, which significantly alter physicochemical properties and bioactivity. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Benzothiazole/Pyridine) Melting Point (°C) IR Peaks (cm⁻¹) Molecular Formula Reference
Target Compound 6-ethoxybenzothiazole, 3-fluorobenzyl Not reported Not provided C22H19FN3O3S* N/A
Compound 8c () 6-nitrobenzothiazole, 4-methoxyphenyl 273–275 3451 (NH), 2221 (CN), 1700 (C=O) C20H14N6O4S2
Compound 7 () 6-ethoxybenzothiazole, 4-sulfamoylphenyl 255.9 3336 (NH2), 1680 (C=O) C23H17N5O4S3
N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () 6-methylbenzothiazole, 3-nitrobenzyl Not reported Not provided Not reported

*Calculated molecular formula based on structural analysis.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 6-ethoxy group (electron-donating) contrasts with the 6-nitro group in Compound 8c (electron-withdrawing), which may affect electronic distribution and binding affinity .
  • Fluorine vs. Nitro/Sulfamoyl : The 3-fluorobenzyl group in the target compound may enhance metabolic stability compared to the nitro or sulfamoyl groups in analogs, as fluorine often reduces oxidative degradation .

Therapeutic Potential and Mechanistic Insights

  • VEGFR-2 Inhibition: Compound 8c () demonstrated anticanceration activity, likely via VEGFR-2 inhibition. The target compound’s ethoxy and fluorobenzyl groups may modulate kinase selectivity compared to 8c’s nitro and cyano substituents .
  • CDK7 Inhibition: references thiazole-acrylamide derivatives as CDK7 inhibitors.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Methodological Answer: The synthesis of benzothiazole-carboxamide derivatives typically involves multi-step reactions. Key steps include:

  • Condensation reactions : Use halogenated or fluorinated benzyl precursors (e.g., 3-fluorobenzyl chloride) with thiazole intermediates under reflux in solvents like ethanol (EtOH) or tetrahydrofuran (THF) at 170–210°C for 1–3 hours. Yields vary (60–93%) depending on substituent steric effects and solvent polarity .
  • Cyclization : For pyridine-dione formation, employ iodine and triethylamine in dimethylformamide (DMF) to promote cyclization, with sulfur elimination observed in similar reactions .
  • Purification : Use recrystallization (EtOH/THF) or flash chromatography (ethyl acetate/hexane) for isolation .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming substituent positions and carboxamide linkage. For example, aromatic protons in benzothiazole rings appear as doublets at δ 7.2–8.1 ppm, while the ethoxy group shows a triplet at δ 1.4–1.6 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .
  • IR Spectroscopy : Carboxamide C=O stretches appear at 1650–1680 cm⁻¹, and pyridone C=O at 1700–1720 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the molecular formula .

Q. How can researchers design preliminary bioactivity assays for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
  • Enzyme Inhibition : Screen against kinases (e.g., GSK-3β) via fluorescence polarization assays, using ATP-competitive inhibitors as controls .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets like GSK-3β?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Preparation : Retrieve the GSK-3β crystal structure (PDB: 1I09), remove water molecules, and add polar hydrogens.
  • Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set).
  • Validation : Compare binding affinity (ΔG) and pose similarity to known inhibitors (e.g., TDZD-8). Prior studies on carboxamides showed hydrogen bonding with Lys85 and Val135 residues .

Q. How do substituents (e.g., ethoxy vs. fluoro groups) influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthetic Analogues : Prepare derivatives with varying substituents (e.g., 6-methoxy, 6-chloro) using protocols from .
  • Bioactivity Profiling : Test analogues in dose-response assays (e.g., IC50 for kinase inhibition). Ethoxy groups may enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
  • Data Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What experimental strategies resolve regioselectivity challenges during synthesis?

Methodological Answer:

  • Reaction Monitoring : Use TLC or HPLC-MS to detect intermediates (e.g., hydrazide by-products) .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C in THF) reduce side reactions, as seen in analogous syntheses of N-(2-phenylthiazolidin-3-yl)carboxamides .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to direct cyclization, later removed via trifluoroacetic acid (TFA) .

Q. How can tautomerism or stability under physiological conditions be assessed?

Methodological Answer:

  • Tautomer Analysis : Use NMR titration (D2O vs. DMSO-d6) to detect thione-thiol equilibria, as observed in triazole-thione hybrids .
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, then quantify degradation via LC-MS. Carboxamides with electron-withdrawing groups (e.g., -F) typically show enhanced stability at neutral pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.